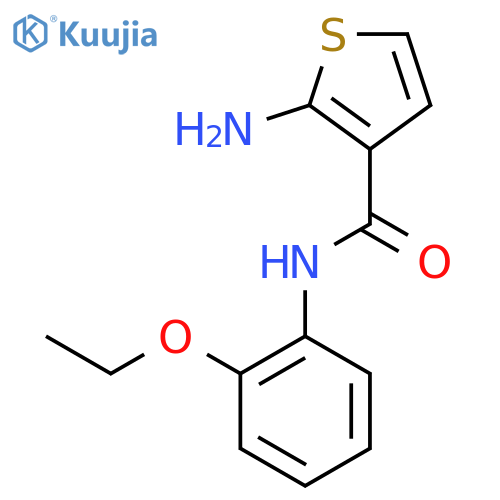

Cas no 667437-51-6 (2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide)

667437-51-6 structure

商品名:2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide

CAS番号:667437-51-6

MF:C13H14N2O2S

メガワット:262.327461719513

MDL:MFCD03900685

CID:4715846

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide

- BBL017230

- STK442509

- ST45083432

- R8070

- (2-amino(3-thienyl))-N-(2-ethoxyphenyl)carboxamide

- 2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide

-

- MDL: MFCD03900685

- インチ: 1S/C13H14N2O2S/c1-2-17-11-6-4-3-5-10(11)15-13(16)9-7-8-18-12(9)14/h3-8H,2,14H2,1H3,(H,15,16)

- InChIKey: GKDPEFUUOHJAHS-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1N)C(NC1C=CC=CC=1OCC)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 288

- トポロジー分子極性表面積: 92.6

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB380346-5 g |

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide |

667437-51-6 | 5g |

€1074.00 | 2023-04-25 | ||

| Matrix Scientific | 029312-500mg |

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide |

667437-51-6 | 500mg |

$189.00 | 2023-09-06 | ||

| TRC | A293315-250mg |

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide |

667437-51-6 | 250mg |

$ 380.00 | 2022-06-08 | ||

| TRC | A293315-100mg |

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide |

667437-51-6 | 100mg |

$ 185.00 | 2022-06-08 | ||

| Ambeed | A392599-1g |

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide |

667437-51-6 | 97% | 1g |

$356.0 | 2024-04-18 | |

| abcr | AB380346-5g |

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide; . |

667437-51-6 | 5g |

€1037.00 | 2025-03-19 | ||

| abcr | AB380346-10g |

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide; . |

667437-51-6 | 10g |

€1517.00 | 2025-03-19 | ||

| A2B Chem LLC | AJ01546-10g |

2-Amino-n-(2-ethoxyphenyl)thiophene-3-carboxamide |

667437-51-6 | >95% | 10g |

$1550.00 | 2024-04-19 | |

| abcr | AB380346-500 mg |

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide |

667437-51-6 | 500MG |

€313.80 | 2023-02-03 | ||

| abcr | AB380346-1g |

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide; . |

667437-51-6 | 1g |

€397.00 | 2025-03-19 |

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide 関連文献

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

667437-51-6 (2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:667437-51-6)2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide

清らかである:99%

はかる:1g

価格 ($):320.0